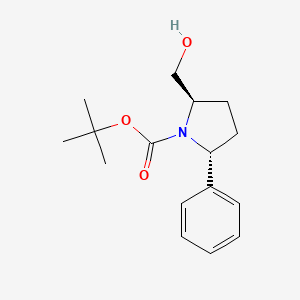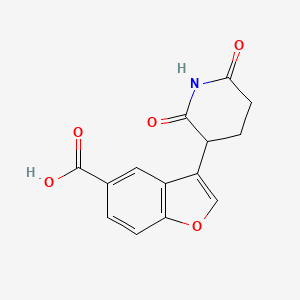
3-(2,6-Dioxopiperidin-3-yl)benzofuran-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring fused with a piperidine ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzofuran derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like triethylamine or diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-(2,6-Dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-5-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce benzofuran-5-methanol .
科学的研究の応用
3-(2,6-Dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced toxicity.
Pomalidomide: Another thalidomide derivative with potent anticancer activity.
Uniqueness
3-(2,6-Dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid is unique due to its benzofuran ring, which is not present in the similar compounds listed above. This structural difference may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
特性
分子式 |
C14H11NO5 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C14H11NO5/c16-12-4-2-8(13(17)15-12)10-6-20-11-3-1-7(14(18)19)5-9(10)11/h1,3,5-6,8H,2,4H2,(H,18,19)(H,15,16,17) |
InChIキー |
RAFBXGYFDMTMEC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


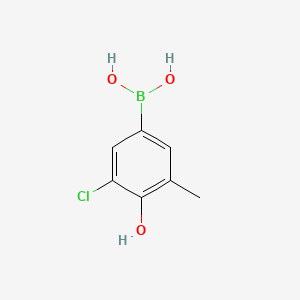

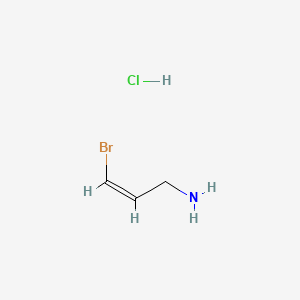
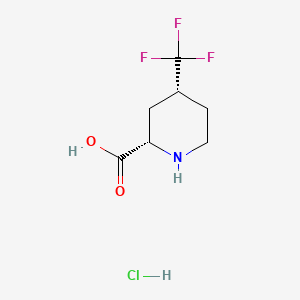
![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
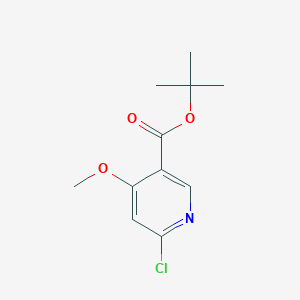
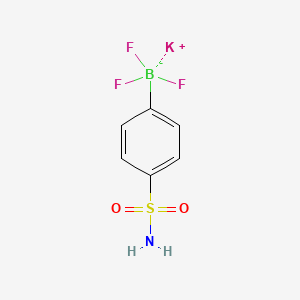
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
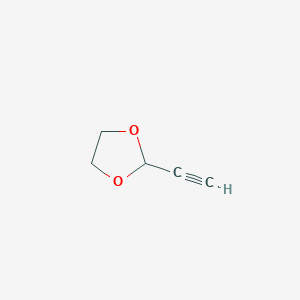
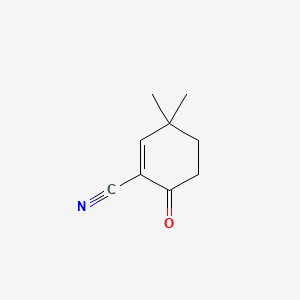
![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
![[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13464395.png)
